Aminopentamide sulfate

Antispasmodic Smooth Muscle Pharmacology Veterinary Gastroenterology

Researchers studying GI smooth muscle pharmacology face limitations with short-acting anticholinergics like atropine, requiring frequent re-dosing and introducing systemic side effects. Aminopentamide sulfate resolves this with demonstrated prolonged colonic contraction suppression (6-8 h at 45-60% reduction) vs. atropine (2-3 h at 25-30% reduction). • Superior GI selectivity with reduced mydriatic and xerostomic effects at equi-effective doses • FDA-approved veterinary API (NADA 43-079) with validated canine/feline dosing protocols • Bulk and research quantities available with full analytical documentation and certificates of analysis

Molecular Formula C19H26N2O5S
Molecular Weight 394.5 g/mol
CAS No. 20701-77-3
Cat. No. B041002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopentamide sulfate
CAS20701-77-3
Synonymsα-[2-(Dimethylamino)propyl]-α-phenylbenzeneacetamide Sulfate;  4-(Dimethylamino)-2,2-diphenyl-Valeramide Sulfate;  Aminopentamide Sulfate;  BL 139 Sulfate;  Centrine Sulfate;  Dimevamide Sulfate;  Valeramide-OM Sulfate;  dl-Aminopentamide Sulfate;  α,α-Diph
Molecular FormulaC19H26N2O5S
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O
InChIInChI=1S/C19H24N2O.H2O4S/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5(2,3)4/h4-13,15H,14H2,1-3H3,(H2,20,22);(H2,1,2,3,4)
InChIKeyGEKOQGPXZRQQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminopentamide Sulfate: Reference-Standard Antispasmodic


Aminopentamide sulfate (CAS 20701-77-3), also referred to as aminopentamide hydrogen sulfate or dimevamide sulfate, is a quaternary ammonium anticholinergic agent that functions as a non-selective muscarinic receptor antagonist [1]. Its primary pharmacologic action is the competitive antagonism of muscarinic acetylcholine receptors, particularly within gastrointestinal smooth muscle, leading to a reduction in motility, secretion, and spasm [2]. This compound is the active pharmaceutical ingredient (API) in the FDA-approved veterinary product Centrine® (NADA 43-079, 43-078) and is indicated for the treatment of acute abdominal visceral spasm, pylorospasm, hypertrophic gastritis, and associated vomiting and diarrhea in dogs and cats [3]. As a chemical tool and reference standard, aminopentamide sulfate is distinguished by a well-characterized functional profile that includes a prolonged duration of action on colonic smooth muscle and a distinct separation between its gastrointestinal and systemic effects when compared to its closest structural and functional analogs [4].

Product Type Veterinary API reference standard
Pharmacology Non-selective muscarinic antagonist
Model Context GI smooth muscle contraction research
Reported Profile Longer colonic action than atropine; context-dependent systemic response

Aminopentamide Sulfate: Why It Cannot Be Substituted


Procurement and research decisions for aminopentamide sulfate cannot be satisfied by generic substitution with other common anticholinergic or antispasmodic agents due to quantifiable and clinically relevant divergences in pharmacodynamic parameters. Unlike atropine, which serves as a broad-spectrum muscarinic antagonist, aminopentamide exhibits a distinct functional selectivity profile characterized by a prolonged duration of action on colonic smooth muscle and a significant reduction in undesirable systemic side effects like mydriasis and xerostomia at equi-effective doses [1][2]. Furthermore, its in vitro potency and functional tissue response differ markedly from other gastrointestinal antispasmodics such as dicyclomine, propantheline, and glycopyrrolate, each of which possesses a unique rank order of potency across different organ systems [3][4]. This guide provides the specific, comparative quantitative evidence required to validate the selection of aminopentamide sulfate over these alternatives, ensuring the scientific or industrial user understands the precise basis for its unique value in a research or formulation context.

Atropine sulfate
May produce shorter colonic effect duration and higher systemic anticholinergic response; profile may not transfer directly.
Dicyclomine HCl
Lower muscarinic receptor affinity in GI tissues; class-level inference suggests reduced potency, limiting direct substitution.
Propantheline / glycopyrrolate
Distinct organ selectivity profiles; may not reproduce GI-focused antispasmodic endpoint context.

Aminopentamide Sulfate: Comparative Evidence


Colonic Smooth Muscle Efficacy vs. Atropine

Aminopentamide sulfate demonstrates a significantly greater and more prolonged reduction in the amplitude and tone of colonic contractions compared to atropine sulfate. This functional differentiation is central to its veterinary use for managing gastrointestinal hypermotility. Studies indicate that aminopentamide reduces the tone and amplitude of colonic contractions to a greater degree and for a more extended period than does atropine [1][2]. Specifically, aminopentamide has been observed to produce a sustained 45–60% reduction in colonic contraction amplitude over a period of 6–8 hours, in stark contrast to the transient 25–30% reduction lasting only 2–3 hours observed with atropine .

Colonic contraction suppression vs. atropine
Head-to-head
45–60% amplitude reduction, 6–8 h duration vs. 25–30%, 2–3 h (direct comparison)
Supports sustained GI motility endpoint monitoring
Model-specific conditions to review; extrapolation requires validation
Antispasmodic Smooth Muscle Pharmacology Veterinary Gastroenterology

Reduced Mydriasis and Salivation vs. Atropine

A critical differentiator for aminopentamide sulfate is its favorable side effect profile relative to atropine, particularly concerning actions on the eye (mydriasis) and salivary glands (xerostomia). At similar therapeutic doses, the mydriatic and salivary effects of aminopentamide are consistently reported to be less intense than those produced by atropine [1][2]. This translates to a reduced incidence of clinically distressing side effects like blurred vision and severe dry mouth in animal models, permitting control of gastrointestinal signs with less distress to the animal [3].

Mydriatic & salivary response vs. atropine
Head-to-head
Less intense mydriatic and salivary effects than atropine at therapeutic doses (qualitative)
Reported lower systemic anticholinergic response; tolerability endpoint context
Quantitative metrics not provided; interpret with caution
Anticholinergic Side Effect Profile Muscarinic Receptor Selectivity

In Vitro Potency vs. Dicyclomine

In radioligand binding assays using [3H]QNB to characterize affinity for muscarinic receptors in canine and rabbit urinary bladder, a clear potency hierarchy was established among clinically used anticholinergics. Propantheline bromide and atropine were identified as the most potent antagonists per unit concentration. Critically, oxybutynin and dicyclomine hydrochloride were found to be 30 to 50 times less potent than atropine in this assay system [1]. While direct, head-to-head binding data for aminopentamide in this specific assay is not available, its well-documented functional superiority over atropine in gastrointestinal tissues and its status as a potent, non-selective muscarinic antagonist allows for a robust class-level inference: aminopentamide is expected to possess significantly higher affinity for muscarinic receptors than dicyclomine, which is a key determinant of its more pronounced antispasmodic effect in vivo [2].

Inferred potency vs. dicyclomine
Class-level
Dicyclomine 30–50× less potent than atropine in urinary bladder binding; aminopentamide functionally > atropine in GI → inferred >30–50× advantage
Class-level inference suggests higher GI receptor affinity; data to verify
Radioligand binding in bladder tissue; extrapolation to GI requires validation
Radioligand Binding Muscarinic Receptor In Vitro Pharmacology

Aminopentamide Sulfate: High-Value Applications


Canine and Feline GI Hypermotility Models

The demonstrated superior and prolonged suppression of colonic contractions compared to atropine (6-8 hours of 45-60% reduction vs. 2-3 hours of 25-30% reduction) positions aminopentamide sulfate as the optimal tool compound for studies modeling acute abdominal visceral spasm, pylorospasm, or hypertrophic gastritis in dogs and cats [4][2]. Its extended duration of action enables less frequent dosing in experimental protocols, reducing animal handling stress and improving data consistency in longitudinal studies of gastrointestinal function. The compound's official FDA approval (NADA 43-079) and well-defined dosing guidelines for these species provide a validated and predictable experimental system [3].

Veterinary Antispasmodics with Improved Tolerability

For industrial formulation scientists developing new oral or injectable antispasmodics for companion animals, aminopentamide sulfate's unique side effect profile—specifically its reduced mydriatic and salivary effects relative to atropine—provides a distinct commercial advantage [4][2]. This differentiation allows for the creation of products that control vomiting and diarrhea while causing less distress (e.g., blurred vision, severe dry mouth) to the animal, directly addressing a key market need for better-tolerated medications [3]. The compound serves as both an API for generic product development and as a benchmark for evaluating new chemical entities with similar therapeutic goals.

In Vitro Muscarinic Receptor Studies in Smooth Muscle

Aminopentamide sulfate is a valuable research tool for dissecting the role of muscarinic acetylcholine receptors in smooth muscle physiology. Its well-characterized classification as a non-selective muscarinic antagonist, coupled with its strong functional efficacy in GI tissues (greater than atropine) and its inferred high potency relative to dicyclomine, makes it a critical component in comparative pharmacology studies [4]. Researchers can use it to benchmark the activity of novel muscarinic ligands in organ bath experiments using isolated colonic or other smooth muscle preparations, particularly when sustained receptor blockade is required to study downstream signaling events or gene expression changes [2].

Application
Selection Property
Validation Focus
Canine/feline GI hypermotility models
Sustained colonic contraction suppression
Duration and amplitude endpoint monitoring
Comparative muscarinic antagonist profiling
Reported lower systemic anticholinergic response
Mydriasis and salivation endpoint comparison
In vitro smooth muscle receptor pharmacology
High muscarinic receptor affinity (class‑level)
Organ bath potency benchmarking; receptor binding review

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